3,4-Diphenylmethylidene Luteolin

Description

Contextualization of Luteolin (B72000) as a Parent Flavonoid Scaffold in Medicinal Chemistry

Luteolin (3',4',5,7-tetrahydroxyflavone) is a ubiquitous flavonoid found in a wide variety of plants, including many common fruits, vegetables, and medicinal herbs. nih.gov Its fundamental structure, a C6-C3-C6 skeleton, is characteristic of the flavone (B191248) subclass of flavonoids. researchgate.net This natural compound has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. nih.govresearchgate.netmdpi.com

The therapeutic potential of luteolin is intrinsically linked to its chemical structure, particularly the number and arrangement of hydroxyl (-OH) groups on its aromatic rings. researchgate.net These functional groups are crucial for its biological actions but can also present challenges in terms of bioavailability and metabolic stability. This has led medicinal chemists to view luteolin not just as a therapeutic agent in its own right, but as a versatile "parent scaffold" for the development of novel derivatives with improved pharmacological profiles. frontiersin.orgcbs.dk

Rationale for Strategic Chemical Derivatization in Natural Product Modification

The chemical modification of natural products, a process often referred to as semi-synthesis, is a well-established strategy in drug discovery. cbs.dkresearchgate.net This approach aims to address the inherent limitations of a natural compound, such as poor solubility, low bioavailability, or rapid metabolism, while retaining or even enhancing its desired biological activity. frontiersin.orgiipseries.org By selectively modifying the structure of a natural product, researchers can fine-tune its physicochemical properties and explore structure-activity relationships (SAR), which dictate how the molecule interacts with biological targets. cbs.dk

In the case of luteolin, derivatization strategies often focus on the modification of its hydroxyl groups. frontiersin.orgmdpi.com For instance, the synthesis of acyl derivatives has been explored to improve solubility and bioavailability. frontiersin.org Such modifications can lead to compounds with enhanced therapeutic efficacy and a broader range of applications. frontiersin.orgiipseries.org

Definition and Structural Significance of 3,4-Diphenylmethylidene Luteolin as a Synthetic Intermediate in Flavonoid Synthesis

A key challenge in the multi-step synthesis of luteolin derivatives is the selective modification of its various hydroxyl groups. To achieve this, chemists often employ protecting groups to temporarily block certain reactive sites while modifications are made elsewhere on the molecule. This is where this compound emerges as a crucial synthetic intermediate.

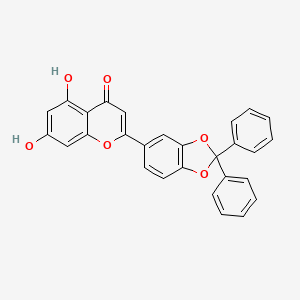

This compound is a derivative of luteolin where the two adjacent hydroxyl groups on the B-ring (at the 3' and 4' positions) are protected by a diphenylmethylidene group. nih.gov This protection is typically achieved by reacting luteolin with dichlorodiphenylmethane (B138671). nih.govnih.gov The resulting diphenylmethylidene acetal (B89532) is stable under various reaction conditions, allowing for selective chemical transformations at the remaining hydroxyl groups on the A-ring (at the 5 and 7 positions). nih.gov

The structural significance of this intermediate lies in its ability to direct the course of synthesis. By masking the catechol moiety of the B-ring, chemists can, for example, selectively acylate or alkylate the 7-hydroxyl group. nih.govnih.gov Once the desired modifications are complete, the diphenylmethylidene protecting group can be removed, typically through hydrogenolysis, to regenerate the free hydroxyl groups on the B-ring. nih.gov This strategic use of this compound as a synthetic intermediate provides a reliable pathway for the creation of a diverse library of luteolin derivatives for biological evaluation. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the chemical compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H18O6/c29-20-14-21(30)27-22(31)16-24(32-26(27)15-20)17-11-12-23-25(13-17)34-28(33-23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-16,29-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZNQTVZNYMKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 3,4 Diphenylmethylidene Luteolin

Selective Protection Strategies for Luteolin (B72000) Hydroxyl Groups

Luteolin possesses four hydroxyl groups at the C-5, C-7, C-3', and C-4' positions, each with varying reactivity. nih.govmdpi.com The catechol unit at the 3' and 4' positions is often a key site for biological activity, making its temporary protection essential for modifying other parts of the molecule. nih.gov

The formation of 3,4-Diphenylmethylidene Luteolin involves the reaction of luteolin with dichlorodiphenylmethane (B138671). This reaction specifically targets the vicinal diol system of the catechol group on the B-ring to form a stable five-membered diphenylmethylidene ketal, also known as a diphenyldioxolane ring system. nih.govnih.govresearchgate.net This selective protection leaves the hydroxyl groups at the C-5 and C-7 positions available for subsequent reactions. The IUPAC name for the resulting compound is 2-(2,2-diphenylbenzo[d] nih.govnih.govdioxol-5-yl)-5,7-dihydroxy-4H-chromen-4-one. sigmaaldrich.comveeprho.com

The efficient synthesis of this compound requires specific reaction conditions. Research has shown that heating a mixture of luteolin and dichlorodiphenylmethane in a high-boiling point solvent like diphenyl ether is an effective method. nih.govresearchgate.net One established protocol involves heating the reaction mixture at 165 °C for 2.5 hours. nih.gov Microwave-assisted synthesis has also been employed, where luteolin is reacted with dichlorodiphenylmethane and a base such as N,N-diisopropylethylamine (DIPEA) in a dioxane/NMP solvent system at 180°C. plos.org The use of high temperatures is crucial for the reaction to proceed efficiently. researchgate.net

The synthesis of this compound can proceed with good yields, although this can be dependent on the specific conditions and scale of the reaction. For instance, the reaction of the related flavonoid quercetin (B1663063) with dichlorodiphenylmethane under optimized conditions (in diphenyl ether at 175 °C) has been reported to yield the protected product in 86% yield. researchgate.net Following the reaction, the product is typically precipitated by pouring the cooled reaction mixture into a non-polar solvent like petroleum ether. The precipitate is then filtered, washed, and can be further purified by dissolving in a solvent like acetone (B3395972) to remove residual diphenyl ether. nih.gov The purity of the final compound is often assessed using standard analytical techniques such as Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Table 1: Synthesis of this compound

| Reactants | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Luteolin | Dichlorodiphenylmethane, Diphenyl ether, 165 °C, 2.5 h | Luteolin 3',4'-O-diphenylmethylidene | Not explicitly stated | nih.gov |

| Luteolin | Dichlorodiphenylmethane, DIPEA, Dioxane/NMP, Microwave 180°C | Luteolin 3',4'-O-diphenylmethylidene | Not explicitly stated | plos.org |

Subsequent Functionalization of the Luteolin Scaffold Facilitated by 3,4-Diphenylmethylidene Protection

The primary utility of this compound is as a key intermediate in the synthesis of more complex luteolin derivatives. By masking the reactive catechol group, chemists can selectively target the remaining hydroxyl groups.

The C-7 hydroxyl group is a common site for modification to alter the physicochemical and biological properties of luteolin. With the 3' and 4' positions protected, the C-7 hydroxyl can be selectively alkylated or acylated. For example, this compound has been treated with various TBS-O-hydroxyalkyl tosylates in the presence of potassium carbonate in acetone to prepare different hydroxyalkyl-7-luteolin ethers. nih.gov It has also been used as a precursor for synthesizing 7-O-acyl derivatives. nih.gov Furthermore, the synthesis of 7-methoxy-luteolin (7-MeO-Lut) was achieved by methylating the protected intermediate with methyl iodide and potassium carbonate, followed by deprotection. plos.org

While the C-7 position is a primary target, the C-5 hydroxyl group is also available for modification, although it is generally less reactive due to hydrogen bonding with the adjacent C-4 carbonyl group. mdpi.com The protection of the 3' and 4' positions allows for reactions such as mono-acylation at the 7-O position with high selectivity over the 5-O position. nih.gov For instance, reacting this compound with palmitoyl (B13399708) chloride resulted in the formation of the 7-O-palmitoyl derivative in good yield. nih.gov

The final step in these synthetic sequences is the removal of the diphenylmethylidene protecting group. This is typically achieved through hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, to regenerate the catechol moiety and yield the desired 5,7-disubstituted or 7-monosubstituted luteolin derivative. nih.gov

Table 2: Subsequent Reactions of this compound

| Starting Material | Reagents & Conditions | Modification Site | Product Type | Reference |

|---|---|---|---|---|

| Luteolin 3',4'-O-diphenylmethylidene | TBS-O-hydroxyalkyl tosylate, K₂CO₃, Acetone | C-7 | Hydroxyalkyl ether | nih.gov |

| Luteolin 3',4'-O-diphenylmethylidene | Palmitoyl chloride | C-7 | Acyl ester | nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Luteolin |

| Dichlorodiphenylmethane |

| Diphenyl ether |

| Acetone |

| Petroleum ether |

| Quercetin |

| N,N-diisopropylethylamine (DIPEA) |

| TBS-O-hydroxyalkyl tosylate |

| Potassium carbonate |

| Palmitoyl chloride |

| Methyl iodide |

| 7-methoxy-luteolin (7-MeO-Lut) |

Deprotection Strategies for the Controlled Regeneration of Specific Luteolin Analogues

A key advantage of using the diphenylmethylidene protecting group is that it can be removed under specific conditions to regenerate the catechol functionality. This deprotection step is essential in the final stages of a synthetic sequence to yield the desired target molecule with free 3'- and 4'-hydroxyl groups. The choice of protecting group is often made to avoid harsh deprotection conditions that could compromise the integrity of the newly synthesized molecule. nih.govresearchgate.net

The removal of the diphenylmethylidene group from the protected luteolin derivatives is typically accomplished under acidic conditions. nih.gov While the specific reagents and conditions for deprotecting this compound itself are mentioned as part of a larger synthetic scheme, the general principle involves acid-catalyzed hydrolysis of the ketal. nih.gov For example, in the synthesis of luteolin-cinnamic acid conjugates, the final deprotection step to yield the target compounds (5a-f) is carried out under acidic conditions after other protecting groups, like a silyl (B83357) group, have been removed and the desired side chain has been attached and modified. nih.gov This controlled, late-stage deprotection ensures that the sensitive catechol moiety is revealed only when all other synthetic modifications are complete, allowing for the targeted synthesis of specific luteolin analogues.

Stereochemical Considerations in the Synthesis and Derivatization Processes

The stereochemistry of flavonoids can play a significant role in their biological activity. The parent molecule, luteolin, possesses a chiral center at the C2 position of the C-ring. However, in the synthesis of this compound starting from natural or commercially available luteolin, the stereochemistry at C2 is typically retained from the starting material. nih.govwikipedia.org

The process of protecting the 3'- and 4'-hydroxyl groups with dichlorodiphenylmethane to form the diphenylmethylidene ketal does not introduce any new chiral centers. nih.gov The two phenyl groups attached to the newly formed ketal carbon are identical, and the catechol B-ring to which it is attached is planar. Therefore, the formation of this compound itself does not generate stereoisomers related to the protecting group.

However, stereochemical considerations can become important during the subsequent derivatization of this compound. If a substituent introduced at another position on the luteolin scaffold (e.g., at the C-7 hydroxyl group) contains a chiral center, the resulting product would be a mixture of diastereomers. The pre-existing chirality at C2 of the luteolin core could potentially influence the stereochemical outcome of reactions at other sites, a phenomenon known as diastereoselective induction, although specific studies detailing such effects for this compound are not extensively documented in the provided context.

Structure Activity Relationship Sar Studies Enabled by 3,4 Diphenylmethylidene Luteolin

Design and Synthesis of Novel Luteolin (B72000) Derivatives for SAR Exploration

The design of novel luteolin derivatives for SAR studies often involves the selective modification of its hydroxyl groups to understand their individual roles in target binding and biological function. The synthesis of such derivatives necessitates the use of protecting groups to prevent unwanted side reactions at other hydroxyl positions.

The preparation of 3,4-Diphenylmethylidene Luteolin can be conceptualized as a strategic step in a broader synthetic scheme. The diphenylmethylidene group, also known as the benzhydrylidene group, is employed to selectively protect the vicinal 3'- and 4'-hydroxyl groups of the catechol moiety on the B-ring of luteolin. This is typically achieved by reacting luteolin with dichlorodiphenylmethane (B138671) or a similar reagent under basic conditions. The resulting acetal (B89532), this compound, renders the 3'- and 4'-hydroxyls unreactive, allowing for chemical modifications at other positions of the luteolin scaffold, such as the 5- and 7-hydroxyl groups on the A-ring.

For instance, with the 3',4'-hydroxyls protected, the remaining hydroxyl groups can be subjected to reactions like alkylation, acylation, or glycosylation. frontiersin.orgnih.gov Subsequent removal of the diphenylmethylidene protecting group, often under acidic conditions, regenerates the free catechol and yields a series of novel luteolin analogs with specific modifications at the A-ring. researchgate.netarizona.edu This approach allows for a systematic evaluation of the importance of the A-ring hydroxyls for a given biological activity, while keeping the critical B-ring catechol intact.

Investigation of Positional Substitution Effects on Molecular Interactions

The biological activity of luteolin is intimately linked to its ability to form specific interactions with biological targets, such as enzymes and receptors. The hydroxyl groups at various positions are key to these interactions, acting as both hydrogen bond donors and acceptors.

The use of this compound in SAR studies allows for a focused investigation of the role of the 5- and 7-hydroxyl groups. By comparing the biological activity of A-ring modified derivatives (synthesized from the protected intermediate) to that of the parent luteolin, researchers can deduce the contribution of these specific hydroxyls. For example, if a derivative with a methylated 7-hydroxyl group shows reduced activity, it suggests that this hydroxyl is crucial for binding, possibly through hydrogen bonding with the target protein.

Furthermore, the 3',4'-dihydroxy arrangement in the B-ring is known to be essential for the antioxidant activity of luteolin, contributing to its ability to scavenge free radicals. nih.govnih.gov By protecting these groups as the diphenylmethylidene acetal, their contribution to a particular biological effect can be temporarily "switched off." If this compound exhibits significantly lower activity in a specific assay compared to luteolin, it provides strong evidence for the direct involvement of the B-ring catechol in the mechanism of action.

Impact of Diphenylmethylidene Protection on Scaffold Rigidity and Conformational Space

The introduction of the bulky diphenylmethylidene group at the 3',4'-position of luteolin has a significant impact on the molecule's conformational flexibility. The two phenyl rings of the protecting group introduce considerable steric hindrance, which can restrict the rotation of the B-ring relative to the C-ring of the flavonoid scaffold.

This increased rigidity can be advantageous in SAR studies. By locking the B-ring into a more defined orientation, this compound can help to probe the conformational requirements of the binding pocket of a biological target. If the protected compound retains or even shows enhanced activity, it may indicate that a more rigid conformation is preferred for optimal interaction.

Conversely, the steric bulk of the diphenylmethylidene group can also lead to a loss of activity due to a clash with the amino acid residues in the binding site. Such a finding would suggest that flexibility in the B-ring's orientation is necessary for activity, or that the binding pocket is sterically constrained. Computational modeling and docking studies can be used in conjunction with experimental data from this compound and its derivatives to gain a more detailed understanding of the conformational space and binding modes of luteolin analogs.

Role of this compound in Analog Design and Medicinal Chemistry Programs

This compound serves as a valuable tool in medicinal chemistry programs aimed at developing novel therapeutics based on the luteolin scaffold. Its primary role is that of a key intermediate that enables the generation of diverse libraries of luteolin analogs with modifications at specific positions.

The insights gained from the SAR studies using this protected intermediate can guide the design of new compounds with improved properties, such as enhanced potency, selectivity, or pharmacokinetic profiles. For example, if SAR studies reveal that the 7-hydroxyl group is essential for activity but also a site of rapid metabolic glucuronidation, medicinal chemists can design analogs where this hydroxyl is replaced with a bioisostere that retains the hydrogen bonding capability but is less susceptible to metabolism.

Moreover, the use of protecting groups like diphenylmethylidene is a fundamental strategy in the total synthesis of complex natural products and their analogs. researchgate.net The ability to selectively protect and deprotect specific functional groups allows for the construction of highly tailored molecules designed to interact with specific biological targets. In this context, this compound is not just an analytical tool, but a crucial building block in the synthesis of potentially new and improved flavonoid-based drugs.

| Compound Name | Chemical Structure | Role in SAR Studies |

| Luteolin | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-chromenone | Parent compound, benchmark for activity comparison. |

| This compound | 5,7-dihydroxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-4-chromenone | Intermediate with protected 3',4'-hydroxyls to allow for selective modification at other positions and to study the impact of B-ring substitution and rigidity. |

| 7-O-Methyl Luteolin | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-chromenone | Derivative to study the importance of the 7-hydroxyl group. |

| Luteolin-7-O-glucoside | 2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl β-D-glucopyranoside | Naturally occurring derivative to study the effect of glycosylation at the 7-position. |

Mechanistic Investigations and Biological Activities of 3,4 Diphenylmethylidene Luteolin

In Vitro Biochemical Interactions and Enzyme Modulation

Binding Affinity and Inhibition of Protein Kinase C (PKC)

There is currently no publicly available scientific literature that has investigated the binding affinity of 3,4-Diphenylmethylidene Luteolin (B72000) to Protein Kinase C (PKC) or its potential inhibitory effects on this enzyme. Research on the parent compound, luteolin, has demonstrated its ability to inhibit PKCε and c-Src activities in a competitive manner with ATP. nih.gov Luteolin has been shown to directly bind to PKCε. nih.gov However, it is crucial to note that these findings pertain to luteolin and cannot be directly extrapolated to its diphenylmethylidene derivative without specific experimental validation.

Pathways of Enzyme Inhibition and Associated Molecular Events

Due to the absence of research, the specific pathways of enzyme inhibition and the molecular events associated with 3,4-Diphenylmethylidene Luteolin are unknown. For luteolin, studies have indicated its role as a non-selective competitive inhibitor of phosphodiesterases (PDEs) 1-5. veeprho.com It also modulates other signaling pathways by inhibiting kinases such as PI3K and Akt. nih.gov The introduction of a diphenylmethylidene group at the 3 and 4 positions of the luteolin structure would significantly alter its chemical properties, and thus, its interactions with enzymes would require dedicated investigation.

Cellular Studies and Phenotypic Observations in Preclinical Models

Antiproliferative Effects in Specific Cancer Cell Lines

There are no available studies that report on the antiproliferative effects of this compound in any specific cancer cell lines. The parent compound, luteolin, has demonstrated antiproliferative activity against a variety of cancer cell lines, including those of the lung, breast, prostate, and colon. researchgate.net For instance, luteolin has been shown to inhibit the proliferation of HeLa cervical cancer cells in a dose- and time-dependent manner. Current time information in Bangalore, IN.

Induction of Specific Molecular Events, such as Apoptosis Pathways at the Cellular Level

Information regarding the ability of this compound to induce apoptosis or other specific molecular events at the cellular level is not present in the current body of scientific literature. Luteolin is known to induce apoptosis through both intrinsic and extrinsic pathways. researchgate.net It can trigger the cleavage of PARP and upregulate Fas and Fas ligand, leading to the activation of caspases-8 and -3. researchgate.net In esophageal carcinoma cells, luteolin has been observed to induce apoptosis through the mitochondria-dependent pathway. molbase.com

Comparative Analysis of Mechanistic Pathways with Unmodified Luteolin and Other Derivatives

A comparative analysis of the mechanistic pathways of this compound with unmodified luteolin and other derivatives is not possible at this time due to the lack of research on the specified compound. Structure-activity relationship studies on luteolin and its derivatives have shown that modifications to the core flavonoid structure can significantly impact biological activity. For example, a comparative study of luteolin and its 7,3′-disulfate derivative indicated differences in their anti-inflammatory and hepatoprotective effects. The addition of a bulky diphenylmethylidene group would be expected to produce a derivative with a distinct biological profile from that of luteolin, but this remains to be experimentally determined.

Computational and Theoretical Studies of 3,4 Diphenylmethylidene Luteolin

Molecular Modeling and Docking Simulations for Target Interactions

Molecular docking simulations are instrumental in predicting the binding affinities and interaction patterns of a ligand with a biological target. For luteolin (B72000) and its derivatives, various potential protein targets have been identified through in silico studies. These include enzymes like DNA gyrase, xanthine (B1682287) oxidase, and influenza endonuclease, as well as receptors such as the GABA(A) receptor. nih.govresearchgate.netnih.govmdpi.com

The introduction of the bulky diphenylmethylidene group at the 3' and 4' positions of luteolin would likely have a profound impact on its interaction with these targets. It is hypothesized that this group could either enhance binding by establishing additional hydrophobic or pi-stacking interactions within a large binding pocket or, conversely, cause steric hindrance, preventing access to the active site.

A predictive docking study could be performed on known luteolin targets to evaluate the potential binding modes of 3,4-Diphenylmethylidene Luteolin. The results would shed light on which protein targets are more likely to accommodate this larger derivative.

Table 1: Predicted Interaction Profiles of this compound with Potential Biological Targets (Hypothetical)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Potential Effect of Diphenylmethylidene Group |

| DNA Gyrase | -8.5 to -10.0 | Hydrophobic pocket residues, pi-stacking with aromatic amino acids | Enhanced hydrophobic interactions |

| Xanthine Oxidase | -7.0 to -9.0 | Phe, Leu, Val | Potential steric hindrance at the active site entrance |

| GABA(A) Receptor | -6.5 to -8.5 | Aromatic residues in the benzodiazepine (B76468) binding site | Altered allosteric modulation due to size |

| Influenza Endonuclease | -9.0 to -11.0 | Hydrophobic and cation-pi interactions | Potential for increased potency due to added bulk |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the known interactions of luteolin and the predicted influence of the diphenylmethylidene group.

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.netmdpi.comsemanticscholar.org For luteolin, DFT studies have provided insights into its antioxidant properties by calculating parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). mdpi.com

A comparative DFT analysis of luteolin and this compound would be necessary to quantify these effects. Such a study would likely reveal a lower HOMO-LUMO gap for the derivative, suggesting increased reactivity and a potential red-shift in its UV-Vis absorption spectrum.

Table 2: Predicted Quantum Chemical Properties of Luteolin vs. This compound (Hypothetical)

| Property | Luteolin (Calculated) | This compound (Predicted) | Predicted Implication |

| HOMO Energy (eV) | -6.2 | -5.9 | Increased electron-donating ability |

| LUMO Energy (eV) | -2.0 | -2.5 | Increased electron-accepting ability |

| HOMO-LUMO Gap (eV) | 4.2 | 3.4 | Higher reactivity, potential color change |

| Dipole Moment (Debye) | 3.5 | 5.0 | Increased polarity |

Note: The data in this table is hypothetical and based on general principles of how the diphenylmethylidene group would be expected to influence the electronic structure of the luteolin scaffold.

Prediction of Interaction Profiles with Biomolecular Targets and Ligand Efficiency

The interaction profile of a ligand with its target is not solely dependent on binding affinity but also on its efficiency. Ligand efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (number of heavy atoms). For luteolin derivatives, structure-activity relationship (SAR) studies have been conducted to understand how different functional groups affect their biological activity. ccsenet.org

The large diphenylmethylidene group will significantly increase the molecular weight and number of heavy atoms in this compound. While this may lead to a higher binding affinity in some cases, it could also result in a lower ligand efficiency if the increase in affinity is not proportional to the increase in size.

Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for evaluating the drug-likeness of a compound. nih.gov It is anticipated that the bulky, lipophilic diphenylmethylidene group will decrease the aqueous solubility and potentially increase the metabolic susceptibility of the compound.

Conformational Analysis and Stability Studies of the Protected Scaffold

The three-dimensional conformation of a flavonoid is a key determinant of its biological activity. Conformational analysis of flavonoids has shown that the planarity of the molecule can be influenced by substituents. semanticscholar.org The diphenylmethylidene group is a bulky and relatively rigid protecting group. Its presence will impose significant conformational constraints on the B-ring of the luteolin scaffold.

In the synthesis of luteolin derivatives, protecting groups like diphenylmethylidene are used to selectively modify other parts of the molecule. mdpi.com Studies on the stability of such protected scaffolds are important for optimizing reaction conditions and ensuring the integrity of the final product. It is expected that the diphenylmethylidene group would provide considerable stability to the catechol moiety of the B-ring, protecting it from oxidation.

Advanced Analytical Characterization Techniques for 3,4 Diphenylmethylidene Luteolin

Spectroscopic Methods for Definitive Structural Elucidation (e.g., NMR, High-Resolution Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of synthetic compounds like 3,4-Diphenylmethylidene Luteolin (B72000). Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are cornerstone methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule. For flavonoids and their derivatives, ¹H NMR and ¹³C NMR are standard. While a complete, peer-reviewed NMR spectral assignment for 3,4-Diphenylmethylidene Luteolin is not extensively published, data for its precursor, luteolin, is well-established and serves as a reference for identifying key structural shifts upon modification. orientjchem.orghebmu.edu.cnresearchgate.net The synthesis of "Luteolin 3',4'-O-diphenylmethylidene" has been described, confirming its creation, though specific NMR data tables were not provided in the text. mdpi.com The diphenylmethylidene group would introduce characteristic signals in the aromatic region of the ¹H NMR spectrum and distinct quaternary carbon signals in the ¹³C NMR spectrum.

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₈H₁₈O₆), the expected exact mass can be calculated and compared against experimental results from techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. nih.govnih.gov A study on luteolin fragmentation using ESI-MS provides insight into how the core flavonoid structure behaves, showing characteristic cleavages of the C-ring. mdpi.com The molecular formula has been confirmed as C₂₈H₁₈O₆ with a molecular weight of 450.43900. molbase.com

Table 1: Key Spectroscopic Data for Luteolin and its Derivatives This table is illustrative and compiles typical data for the luteolin scaffold. Specific values for the 3,4-Diphenylmethylidene derivative require dedicated experimental analysis.

| Technique | Compound | Observed Data / Expected Features | Reference |

|---|---|---|---|

| ¹H NMR | Luteolin (Parent Compound) | Characteristic signals for protons on A and B rings (δ 6.0-8.0 ppm). | orientjchem.orgresearchgate.net |

| ¹³C NMR | Luteolin (Parent Compound) | Signals for 15 carbons, including a ketone carbonyl (C-4) around δ 182 ppm. | hebmu.edu.cn |

| HRMS (ESI-MS) | This compound | Expected [M-H]⁻ ion at m/z 449.1025 for C₂₈H₁₇O₆⁻. | mdpi.commolbase.com |

| HRMS (ESI-MS) | Luteolin (Parent Compound) | Proton-bound molecular ion [M+H]⁺ at m/z 287.3. | researchgate.net |

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatography is essential for separating the target compound from reaction mixtures, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of flavonoids. mdpi.com A reversed-phase C18 column is typically used with a mobile phase consisting of an acidified aqueous solvent (e.g., with formic or acetic acid) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.govphcogres.com For this compound, a gradient elution method would likely be employed to ensure adequate separation from starting materials (luteolin) and byproducts. Detection is commonly performed using a Diode Array Detector (DAD) or UV-Vis detector, capturing the characteristic UV absorbance of the flavonoid chromophore. orientjchem.org While a specific, validated HPLC method for this derivative is not published, methods for luteolin quantification are well-documented and could be adapted. researchgate.netnih.govnih.gov

Column Chromatography: For the initial purification and isolation of this compound after synthesis, column chromatography is used. A described synthesis utilized column chromatography with a petroleum ether/ethyl acetate (B1210297) solvent system to purify the product. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): Although less common for non-volatile flavonoids, GC-MS can be used after a derivatization step to make the compound more volatile. This technique is useful for identifying and quantifying flavonoids in complex mixtures. cabidigitallibrary.org

Table 2: Representative Chromatographic Conditions for Flavonoid Analysis This table provides examples of typical conditions used for separating luteolin and related compounds, which would be the starting point for developing a method for its diphenylmethylidene derivative.

| Technique | Stationary Phase | Mobile Phase Example | Detection | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Gradient of water (0.1% formic acid) and methanol. | UV/DAD at 350 nm | researchgate.netnih.gov |

| HPTLC | Silica gel 60 F254 | Toluene : Ethyl Acetate : Formic Acid (6:4:0.3 v/v/v) | Densitometry at 366 nm (after derivatization) | nih.gov |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (4:1 v/v) | Fraction collection and TLC analysis | mdpi.com |

Advanced Imaging Techniques for Subcellular Localization in Research Models (if applicable)

Currently, there is no specific, published research using advanced imaging techniques to determine the subcellular localization of this compound. However, the intrinsic fluorescence of the flavonoid scaffold provides a basis for potential future studies.

Research on other luteolin derivatives and flavonoids demonstrates the feasibility of such investigations. Techniques like confocal laser scanning microscopy (cLSM) have been used to visualize the distribution of luteolin glucosides in plant cells, where they were found to accumulate in vacuoles and chloroplasts. db-thueringen.de The natural fluorescence of some flavonoids can be enhanced with complexing agents, allowing for imaging in mammalian cells. nih.gov For synthetic derivatives, it is also possible to design them as fluorescent probes for specific cellular targets or ions. rsc.org Should this compound be investigated in a biological context, these imaging modalities would be critical for understanding its mechanism of action by revealing where it accumulates within the cell. Studies have successfully visualized the parent compound, luteolin, and its effects on mRNA localization within the nucleus and nuclear speckles. kyoto-u.ac.jp

Applications in Drug Discovery and Chemical Biology Research

Utility as a Versatile Synthon for Complex Flavonoid Analogues and Prodrugs

3,4-Diphenylmethylidene luteolin (B72000) serves as a valuable synthon, or building block, for the creation of intricate flavonoid analogues. The diphenylmethylidene group acts as a protective shield for the catechol moiety (the 3' and 4'-hydroxyl groups) of luteolin. semanticscholar.orgmdpi.com This protection is crucial as it allows chemists to selectively modify other parts of the luteolin scaffold, such as the 7-hydroxyl group, without affecting the catechol system which is often important for biological activity. mdpi.comnih.gov

The synthesis of 3,4-diphenylmethylidene luteolin is typically achieved by reacting luteolin with dichlorodiphenylmethane (B138671) in a suitable solvent at elevated temperatures. mdpi.com Once the catechol is protected, the exposed hydroxyl groups, particularly at the 7-position, can be subjected to various chemical transformations. This includes the introduction of different linkers and functional groups to produce a library of novel luteolin derivatives. mdpi.comresearchgate.net

For instance, in the development of inhibitors for the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research, this compound was instrumental. mdpi.com It enabled the conjugation of luteolin with cinnamic acid derivatives at the 7-position, leading to the discovery of potent BACE1 inhibitors. mdpi.comresearchgate.net This strategic use of a protected intermediate highlights its importance in constructing complex molecules that would be challenging to synthesize directly.

The concept of prodrugs, which are inactive compounds that are converted into active drugs within the body, can also be explored using this synthon. While this compound itself is an intermediate, the derivatives synthesized from it can be designed as prodrugs. By attaching specific moieties that improve solubility or cellular uptake, and are later cleaved by metabolic enzymes, the bioavailability of the parent luteolin or its active analogue can be significantly enhanced. csic.es

Contributions to the Development of Targeted Chemical Probes for Biological Systems

Targeted chemical probes are essential tools in chemical biology for studying the function of specific proteins and biological pathways. The development of such probes requires a modular synthetic approach, where a recognition element (for binding to the target) is often linked to a reporter or an effector group. This compound provides a platform for such modular synthesis.

The work on BACE1 inhibitors serves as a prime example. mdpi.comresearchgate.net In this context, the luteolin-cinnamic acid conjugates synthesized via the 3,4-diphenylmethylidene intermediate can be considered targeted chemical probes. The luteolin-cinnamic acid scaffold provides the recognition element for the BACE1 active site. By systematically modifying the linker and the substituents on the cinnamic acid portion, researchers can fine-tune the binding affinity and selectivity of these probes. mdpi.comresearchgate.net This allows for a detailed exploration of the structure-activity relationship and the mapping of the enzyme's active site.

Furthermore, the versatility of the this compound synthon allows for the potential incorporation of reporter groups, such as fluorescent tags or biotin, onto the flavonoid scaffold. This would enable the visualization and tracking of the probe's interaction with its biological target within cells or tissues, providing valuable insights into the target's localization and dynamics.

Strategies for Enhancing Bioavailability and Pharmacological Properties through Rational Derivatization

A significant challenge with many natural flavonoids, including luteolin, is their poor bioavailability, which limits their therapeutic potential. nih.govmdpi.com Rational derivatization strategies are therefore employed to overcome this limitation. The use of this compound as a starting point allows for targeted modifications aimed at improving physicochemical properties like solubility and lipophilicity, which in turn can enhance absorption and distribution in the body. nih.gov

One common strategy is the acylation of free hydroxyl groups. nih.gov By protecting the catechol moiety, other hydroxyl groups on the luteolin backbone can be selectively acylated. Introducing acyl groups can increase the lipophilicity of the molecule, which may improve its ability to cross cell membranes. nih.gov

Another approach is the introduction of hydrophilic groups to improve water solubility. While seemingly counterintuitive to the goal of membrane permeability, a balance between lipophilicity and hydrophilicity is often required for optimal bioavailability. For example, the synthesis of phosphate (B84403) derivatives of luteolin has been shown to dramatically increase its water solubility and oral bioavailability. mdpi.com Although not directly starting from this compound in the cited study, this demonstrates a successful strategy that could potentially be adapted.

Furthermore, the derivatization of this compound can lead to compounds with altered pharmacological properties. The systematic modification of the luteolin scaffold, as seen in the development of BACE1 inhibitors, allows for the optimization of a compound's potency and selectivity for a specific biological target. mdpi.comresearchgate.net This rational design approach, enabled by the use of protected intermediates like this compound, is a powerful tool in the quest for more effective and bioavailable flavonoid-based therapeutics.

Future Research Directions and Challenges in 3,4 Diphenylmethylidene Luteolin Chemistry and Biology

Development of Novel and Green Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of luteolin (B72000) derivatives is a well-established field, often involving multi-step processes that may use harsh reagents. researchgate.netresearchgate.net A key future direction for 3,4-Diphenylmethylidene Luteolin is the development of synthetic methodologies that are not only efficient but also environmentally benign.

Current and Future Synthetic Approaches: Traditional synthesis might involve protecting the hydroxyl groups of luteolin, followed by a reaction to introduce the diphenylmethylidene group, and subsequent deprotection steps. researchgate.net Such methods can be lengthy and may generate significant waste.

Future research should focus on "green" chemistry principles. This includes:

Catalytic C-H Activation: Modern synthetic methods increasingly utilize transition-metal catalysts (e.g., rhodium, palladium, ruthenium) to directly functionalize C-H bonds. researchgate.netresearchgate.netorganic-chemistry.org Applying this to the luteolin backbone could enable a more direct and atom-economical synthesis. For instance, a catalyzed reaction could directly couple a diphenylmethane (B89790) precursor to the luteolin C-ring or B-ring.

Enzymatic Synthesis: Biocatalysis offers unparalleled selectivity under mild conditions. nih.gov Exploring enzymes that can perform specific functionalizations on the flavonoid scaffold could provide a highly selective and green route to this compound and other derivatives. nih.gov

| Parameter | Conventional Route (e.g., Williamson Ether Synthesis) | Proposed Green Route (e.g., Catalytic C-H Activation) |

|---|---|---|

| Reagents | Strong bases (e.g., NaH), Diphenyldichloromethane, Organic solvents | Transition-metal catalyst, mild oxidant, greener solvents (e.g., water, ethanol) |

| Selectivity | May require multiple protection/deprotection steps for hydroxyl groups | Potentially high regioselectivity depending on catalyst and directing group design |

| Efficiency | Lower atom economy, multiple steps can reduce overall yield | Higher atom economy, fewer steps |

| Environmental Impact | Use of hazardous reagents and solvents, more waste generated | Reduced use of hazardous materials, less waste |

Rational Design of Next-Generation Luteolin-Based Therapeutics through Strategic Derivatization

The true value of this compound may lie in its use as a platform for creating a new generation of luteolin-based drugs. researchgate.net By protecting the catechol group, chemists can selectively modify other positions, such as the C-7 hydroxyl group, to fine-tune the molecule's properties. mdpi.com

Rational drug design can be employed to create derivatives with specific therapeutic goals: researchgate.net

Improving Bioavailability: While the diphenylmethylidene group increases lipophilicity, further modifications like glycosylation or adding small polar groups at other sites could balance this to optimize absorption and distribution. researchgate.netmdpi.com

Enhancing Target Affinity: Structure-activity relationship (SAR) studies can guide the addition of functional groups that improve binding to a specific biological target. mdpi.comfrontiersin.org For example, if the target has a known binding pocket, groups can be added to the luteolin scaffold to create complementary interactions.

Targeting Specific Diseases: Luteolin itself has shown potential in treating various diseases, including cancer and inflammatory conditions. researchgate.netnih.gov Derivatives can be designed to enhance activity against specific disease markers, such as the Epidermal Growth Factor Receptor (EGFR) in cancer. nih.gov

| Parent Scaffold | Modification Site | Added Functional Group | Therapeutic Rationale |

|---|---|---|---|

| This compound | C-7 Hydroxyl | Amino-alkyl chain | Introduce a basic handle for salt formation to improve solubility; potential for new hydrogen bonding interactions with target protein. |

| This compound | C-5 Hydroxyl | Small acyl group | Modulate lipophilicity and potentially improve cell permeability and oral bioavailability. researchgate.net |

| This compound | C-8 Position | Halogen (e.g., F, Cl) | Block metabolic oxidation at this site, potentially increasing the drug's half-life; alter electronic properties to enhance target binding. researchgate.net |

Addressing Challenges in Specificity and Off-Target Interactions at the Molecular Level for Derivative Optimization

A significant hurdle in flavonoid-based drug development is their tendency to interact with multiple biological targets. frontiersin.orgnih.gov While this can sometimes lead to beneficial polypharmacology, it often results in unwanted off-target effects and a lack of specificity. frontiersin.org The development of derivatives from this compound must proactively address this challenge.

Key Challenges and Future Strategies:

Lack of Specificity: Flavonoids can bind to numerous kinases and other enzymes. nih.govfrontiersin.org The bulky diphenylmethylidene group might mitigate some interactions but could also create new, unforeseen ones. Future research must employ advanced screening methods to map the interaction profile of new derivatives.

Pan-Assay Interference Compounds (PAINS): Polyphenolic compounds like flavonoids are notorious for showing activity in many biochemical assays through non-specific mechanisms, which can be misleading. frontiersin.org It is crucial to conduct rigorous control experiments to ensure that observed activity is due to specific binding to a target.

Computational and Structural Biology: To overcome these challenges, a combination of computational modeling and experimental structural biology will be essential. Molecular docking can predict how a derivative might bind to its intended target versus known off-targets. reading.ac.ukresearchgate.net X-ray crystallography or cryo-electron microscopy can then provide definitive structural evidence of these interactions, guiding further optimization. mdpi.com

By integrating these approaches, researchers can systematically refine the structure of derivatives to maximize on-target potency while minimizing interactions with other proteins, paving the way for safer and more effective luteolin-based medicines.

Q & A

Basic: What are the established synthesis protocols for 3,4-Diphenylmethylidene Luteolin, and how do they compare in yield and purity?

Answer:

Synthesis of luteolin derivatives like this compound often involves structural modifications to enhance bioavailability. Common methods include:

- Acylation and condensation : Acylation of 1,3,5-trimethoxybenzene followed by condensation with 3,4-dimethoxybenzaldehyde, optimized for higher yield and purity .

- Reaction with substituted cinnamic acids : Combining 3,4-dimethoxycinnamic acid with trimethoxybenzene derivatives, which may offer better regioselectivity .

Methodological Note : Yield and purity comparisons require HPLC-MS validation (≥98% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation .

Basic: How is this compound characterized structurally?

Answer:

Structural characterization employs:

- NMR spectroscopy : For identifying hydroxyl and phenylmethylidene groups in the luteolin backbone .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C28H18O6, MW: 450.44) .

- UV-Vis spectroscopy : λmax at 255 and 348 nm for flavonoid chromophore verification .

Basic: What in vitro models are used to assess the bioavailability of this compound?

Answer:

Key models include:

- Solubility assays : Testing in organic solvents (e.g., DMSO, ethanol) and simulated physiological fluids .

- Caco-2 cell monolayers : To predict intestinal absorption and blood-brain barrier penetration .

- Hepatocyte metabolism studies : Identifying phase I/II metabolic pathways using LC-MS .

Advanced: How does this compound modulate STAT3 signaling pathways in cancer cells?

Answer:

Mechanistic studies reveal dual pathways:

- Ubiquitin-dependent degradation : Rapid downregulation of Tyr705-phosphorylated STAT3, reducing oncogenic targets (e.g., cyclin D1, survivin) .

- CDK5 inactivation : Gradual suppression of Ser727-phosphorylated STAT3, enhancing apoptosis via Fas/CD95 upregulation .

Experimental Design : Use STAT3-overexpressing hepatoma cells (e.g., HLF, HAK-1B) and monitor phosphorylation via Western blot .

Advanced: What experimental strategies are employed to analyze synergistic effects of this compound with other anticancer agents?

Answer:

Strategies include:

- Combinatorial dose-response assays : Isobologram analysis in prostate cancer (PC-3, DU-145) cells to quantify synergy .

- Gene expression profiling : qPCR validation of EGF signaling pathway genes (e.g., EGFR, c-Fos) post-treatment .

- ROS modulation studies : Co-treatment with ROS scavengers (e.g., NAC) to dissect pro-oxidant vs. antioxidant contributions .

Advanced: How do researchers address contradictory data on antioxidant vs. pro-oxidant effects of this compound?

Answer:

Contradictions are resolved via:

- Context-specific ROS assays : Measure intracellular ROS levels (e.g., DCFH-DA probes) in HT29 cells under varying doses (IC50: 22–70 μM) and timeframes (24–72 hrs) .

- Redox environment profiling : Assess glutathione levels and NADPH oxidase activity to determine net oxidative stress .

Methodological: What electrochemical sensing platforms are utilized for quantitative detection of this compound?

Answer:

Advanced sensors include:

- MoO3/poly(3,4-ethylene dioxythiophene)/γ-cyclodextrin composites : For ultrasensitive detection in herbal matrices (LOD: ~0.1 nM) .

- Overoxidized polymer films : Poly(3,4-ethylenedioxythiophene)-polypyrrole composites enhance electrocatalytic response in rutin/luteolin mixtures .

Advanced: What in vivo models evaluate the neuroprotective effects of this compound?

Answer:

Models focus on:

- Morphine withdrawal syndrome in rats : Measure behavioral indicators (jumping, rearing) post-treatment with luteolin fractions .

- Amyloid-beta-induced neurodegeneration : Morris water maze tests to assess cognitive improvement in transgenic mice .

Note : Blood-brain barrier penetration is validated via LC-MS quantification of luteolin metabolites in brain tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.